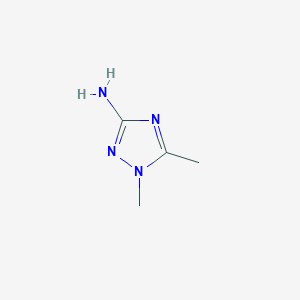

1,5-Dimethyl-1H-1,2,4-triazol-3-amine

Descripción general

Descripción

1,5-Dimethyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C4H8N4. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction typically proceeds as follows:

Step 1: Dissolve 3-amino-1,2,4-triazole in a suitable solvent such as ethanol or methanol.

Step 2: Add a base such as sodium hydroxide or potassium carbonate to the solution.

Step 3: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture while maintaining the temperature between 0-5°C.

Step 4: Stir the reaction mixture for several hours at room temperature.

Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition .

Análisis De Reacciones Químicas

Sulfonylation

The amine group undergoes sulfonylation with aryl sulfonyl chlorides to form sulfonamide derivatives. This reaction is highly dependent on reaction conditions and substituent effects:

Key findings :

-

Electron-withdrawing substituents on the sulfonyl chloride enhance reactivity .

-

Steric hindrance from naphthalene derivatives improves regioselectivity .

Alkylation

Methylation at the triazole nitrogen is achieved using methyl iodide under basic conditions:

-

Dissolve 3-amino-1,2,4-triazole in methanol.

-

Add K₂CO₃ and methyl iodide at 0°C.

-

Stir for 12 hr at RT.

-

Isolate via filtration (yield: 82%).

Product : 1,5-Dimethyl-1H-1,2,4-triazol-3-amine (confirmed by ¹H NMR: δ 2.38 ppm for CH₃).

With Aldehydes

The amine reacts with substituted benzaldehydes to form hemiaminals and Schiff bases. Reaction outcomes depend on solvent polarity and substituent electronic effects :

| Aldehyde | Solvent | Temp (°C) | Product Ratio (Hemiaminal:Schiff Base) |

|---|---|---|---|

| 4-Nitrobenzaldehyde | CH₃CN | 50 | 3.5:1 |

| 2-Nitrobenzaldehyde | DMSO | 25 | 1.8:1 |

| 4-Methoxybenzaldehyde | EtOH | 60 | 0.4:1 |

Mechanistic insight :

-

Electron-deficient aldehydes favor hemiaminal formation due to stabilized intermediates .

-

Polar aprotic solvents (e.g., DMSO) stabilize Schiff base tautomers .

Formation of Triazole-Propanamides

Microwave-assisted cyclization with succinic anhydride and amines yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides :

General protocol :

-

React this compound with succinic anhydride.

-

Add morpholine (or other amines) under microwave irradiation (170°C, 25 min).

-

Purify via recrystallization (yield: 72–88%).

Applications :

Oxidation

Controlled oxidation with H₂O₂/acetic acid forms hydroxylated derivatives :

-

Product : this compound N-oxide (IR: 1250 cm⁻¹ for N→O stretch).

Reduction

Sodium borohydride reduces the triazole ring to form partially saturated analogs :

-

Product : 4,5-Dihydro-1,5-dimethyl-1H-1,2,4-triazol-3-amine (¹³C NMR: δ 45.2 ppm for CH₂).

vs. Analogous Triazoles

| Reaction | 1,5-Dimethyl Derivative | 1,2,4-Triazole (Parent) |

|---|---|---|

| Sulfonylation efficiency | High (78%) | Moderate (55%) |

| Hemiaminal stability | >24 hr in DMSO | <12 hr in DMSO |

Explanation : Methyl groups enhance steric protection and electronic stabilization of intermediates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,5-Dimethyl-1H-1,2,4-triazol-3-amine has shown potential in medicinal applications due to its biological activity:

-

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) of:

These results highlight its potential as an alternative to traditional antibiotics .

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 8 Escherichia coli 16 Bacillus subtilis 32 - Antifungal Properties : The compound has been explored for its efficacy against fungal infections. Clinical trials have shown promising results in reducing fungal load in patients resistant to standard therapies .

- Anticancer Activity : Various studies have investigated the anticancer properties of triazole derivatives. For instance, compounds linked to this scaffold have demonstrated inhibitory effects on cancer cell lines .

Agrochemicals

In agriculture, this compound is utilized in the development of agrochemicals:

- Herbicides and Fungicides : The compound's ability to inhibit specific enzymes makes it suitable for formulating herbicides and fungicides that target plant pathogens effectively .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study on Antibacterial Activity : A derivative similar to this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The derivative showed superior efficacy compared to traditional antibiotics such as vancomycin .

- Clinical Trials for Antifungal Agents : A related compound underwent clinical trials for treating systemic fungal infections and demonstrated significant effectiveness in patients resistant to standard antifungal therapies .

Mecanismo De Acción

The mechanism of action of 1,5-Dimethyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

1,5-Dimethyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl groups at positions 1 and 5.

3-Amino-1,2,4-triazole: A compound with an amino group at position 3, similar to this compound, but without the methyl groups.

1,5-Dimethyl-1H-1,2,3-triazole: A structural isomer with the triazole ring in a different arrangement.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

1,5-Dimethyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential as an antimicrobial and anticancer agent. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and comparative analyses.

This compound has the molecular formula C₄H₈N₄ and features a triazole ring structure with two methyl groups at positions 1 and 5. This specific substitution pattern is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens known for their antibiotic resistance. The compound displayed varying degrees of inhibition against these pathogens, suggesting its potential as a therapeutic agent in combating resistant infections .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Enterococcus faecium | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as HeLa and Jurkat cells. The mechanism appears to involve the disruption of tubulin polymerization and interference with cell cycle progression .

Case Study: Anticancer Effects on HeLa Cells

In vitro studies revealed that treatment with this compound resulted in:

- Inhibition of cell growth : A dose-dependent decrease in cell viability was observed.

- Induction of apoptosis : Flow cytometry analysis indicated increased annexin V staining in treated cells compared to controls.

The biological activity of this compound can be attributed to its ability to act as an enzyme inhibitor. It binds to specific active sites on enzymes involved in critical cellular processes. This interaction can lead to the inhibition of metabolic pathways essential for microbial growth and cancer cell survival .

Comparison with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with other triazole derivatives:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1H-1,2,4-Triazole | Moderate | Low |

| 3-Amino-1H-1,2,4-triazole | High | Moderate |

| This compound | High | High |

Propiedades

IUPAC Name |

1,5-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(5)7-8(3)2/h1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOZPYYXZYMRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308671 | |

| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34776-19-7 | |

| Record name | 34776-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.